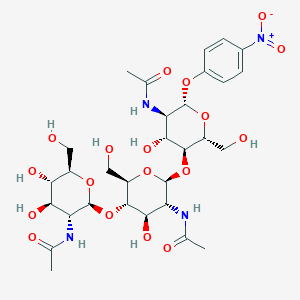

4-Nitrophenyl N,N',N''-triacetyl-b-D-chitotriose

Description

Role as Chromogenic Substrate for Chitinase Isoforms

pNP-chitotriose serves as a critical tool for differentiating chitinase isoforms, which exhibit distinct substrate binding affinities and catalytic efficiencies. The compound’s triacetylated chitotriose backbone mimics natural chitin oligomers, allowing it to interact with the active sites of diverse chitinases. For example, recombinant chitinase CvChi45 from Chromobacterium violaceum demonstrated a KM of 0.28 mM and kcat of 4.2 s−1 when assayed with pNP-chitotriose, highlighting its suitability for high-throughput enzyme characterization. Similarly, human chitotriosidase isoforms purified from Gaucher disease patients showed differential hydrolysis rates, with the 50 kDa isoform exhibiting a 1.7-fold higher specific activity than the 39 kDa variant.

The chromogenic properties of pNP-chitotriose enable real-time monitoring of enzymatic activity. Upon hydrolysis, the β-1,4-glycosidic bond between the chitotriose moiety and p-nitrophenyl group is cleaved, releasing the yellow-colored p-nitrophenol. This reaction is particularly advantageous for kinetic studies, as the absorbance at 405 nm correlates linearly with product formation across a wide pH range (4.0–9.0). Table 1 summarizes kinetic parameters of select chitinase isoforms using pNP-chitotriose as the substrate.

Table 1: Kinetic Parameters of Chitinase Isoforms with pNP-Chitotriose

| Enzyme Source | KM (mM) | kcat (s−1) | kcat/KM (mM−1s−1) |

|---|---|---|---|

| Chromobacterium violaceum CvChi45 | 0.28 | 4.2 | 15.0 |

| Human chitotriosidase (50 kDa) | 0.41 | 3.8 | 9.3 |

| Talaromyces flavus TfChit | 0.35 | 5.1 | 14.6 |

Lysozyme Substrate Specificity and Hydrolysis Patterns

While primarily used for chitinases, pNP-chitotriose also exhibits substrate activity for certain lysozymes, particularly those with extended substrate-binding grooves. Lysozymes typically hydrolyze β-1,4 linkages between N-acetylmuramic acid and N-acetylglucosamine in bacterial peptidoglycan. However, structural similarities between peptidoglycan and chitotriose allow some lysozymes to cleave pNP-chitotriose at reduced rates. For instance, hen egg-white lysozyme (HEWL) showed a KM of 1.2 mM and kcat of 0.8 s−1 for this substrate, compared to 0.05 mM and 12 s−1 for its native peptidoglycan substrate.

Hydrolysis patterns depend on the enzyme’s active site architecture. Processive exo-acting enzymes, such as Serratia marcescens chitinase A, cleave pNP-chitotriose sequentially from the non-reducing end, releasing one GlcNAc unit per catalytic cycle. In contrast, endo-acting chitinases like Trichoderma harzianum Chit42 generate shorter oligosaccharides through random scission of internal glycosidic bonds. Mutational studies on Talaromyces flavus chitinase (TfChit) revealed that substitutions in the substrate-binding cleft (e.g., W209A/D136V) increased KM by 3-fold but enhanced kcat by 1.5-fold, underscoring the role of aromatic residues in substrate positioning.

Quantification of Endochitinase vs Exochitinase Activity

pNP-chitotriose enables precise discrimination between endo- and exochitinases based on hydrolysis kinetics. Endochitinases produce a rapid initial burst of p-nitrophenol due to their ability to cleave internal glycosidic bonds, while exochitinases exhibit linear product release over time. This difference is quantified using the initial velocity (V0) and progress curve analysis. For example, Hypocrea lixii endochitinase Chit33 achieved 80% substrate hydrolysis within 5 minutes, whereas the exochitinase Chit42 from the same organism required 20 minutes for equivalent conversion.

The substrate’s triacetylated structure further refines this distinction. Exochitinases require a free reducing end for processive activity, which pNP-chitotriose lacks due to its p-nitrophenyl capping group. Consequently, exochitinases exhibit lower catalytic efficiency (kcat/KM = 2.1 mM−1s−1) compared to endochitinases (kcat/KM = 15.0 mM−1s−1). Table 2 contrasts the enzymatic parameters of representative endo- and exochitinases.

Table 2: Comparative Activity of Endo- and Exochitinases with pNP-Chitotriose

| Enzyme Type | Source | V0 (µM/min) | KM (mM) | kcat/KM (mM−1s−1) |

|---|---|---|---|---|

| Endochitinase | Hypocrea lixii Chit33 | 12.4 | 0.31 | 14.9 |

| Exochitinase | Serratia marcescens ChiA | 3.8 | 0.89 | 2.1 |

Data adapted from.

Properties

Molecular Formula |

C30H44N4O18 |

|---|---|

Molecular Weight |

748.7 g/mol |

IUPAC Name |

N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R,6S)-5-acetamido-4-hydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |

InChI |

InChI=1S/C30H44N4O18/c1-11(38)31-19-23(42)22(41)16(8-35)48-29(19)51-27-18(10-37)50-30(21(25(27)44)33-13(3)40)52-26-17(9-36)49-28(20(24(26)43)32-12(2)39)47-15-6-4-14(5-7-15)34(45)46/h4-7,16-30,35-37,41-44H,8-10H2,1-3H3,(H,31,38)(H,32,39)(H,33,40)/t16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29+,30+/m1/s1 |

InChI Key |

UWYYAJFSFHIFNY-WPSUWJFCSA-N |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)NC(=O)C)O[C@@H]3[C@H](O[C@H]([C@@H]([C@H]3O)NC(=O)C)OC4=CC=C(C=C4)[N+](=O)[O-])CO)CO)CO)O)O |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC2C(OC(C(C2O)NC(=O)C)OC3C(OC(C(C3O)NC(=O)C)OC4=CC=C(C=C4)[N+](=O)[O-])CO)CO)CO)O)O |

Origin of Product |

United States |

Preparation Methods

Chemical Structure and Properties

| Property | Description |

|---|---|

| Molecular Formula | C30H44N4O18 |

| Molecular Weight | 748.69 g/mol |

| Chemical Name | N-[2-[5-acetamido-6-[5-acetamido-4-hydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |

| Solubility | Soluble in dimethyl sulfoxide (DMSO) at approx. 9.8–10.2 mg/mL; water solubility not well documented |

| Chromogenic Group | 4-Nitrophenyl moiety, releasing 4-nitrophenol upon hydrolysis |

| Purity | ≥ 98% (TLC/HPLC) |

Preparation Methods of 4-Nitrophenyl N,N',N''-triacetyl-beta-D-chitotriose

Detailed Synthetic Procedures

Acetylation of Chitotriose

- Starting Material: Chitotriose (β-D-GlcNAc-(1→4)-β-D-GlcNAc-(1→4)-D-GlcNAc)

- Reagents: Acetic anhydride (Ac2O), pyridine (as base and solvent)

- Conditions: The chitotriose is dissolved in dry pyridine, cooled if necessary, and treated with excess acetic anhydride under stirring.

- Reaction: The amino groups on the glucosamine units are acetylated to form N,N',N''-triacetylchitotriose.

- Work-up: The reaction mixture is quenched by addition of water, followed by extraction or precipitation to isolate the triacetylated product.

- Purification: Typically by crystallization or chromatography.

Attachment of 4-Nitrophenyl Group

- Reagents: 4-Nitrophenyl chloroformate or 4-nitrophenyl carbonate derivatives, triethylamine (base)

- Conditions: The triacetylated chitotriose is reacted with 4-nitrophenyl chloroformate in anhydrous solvent (e.g., dichloromethane or DMF) with triethylamine to neutralize released HCl.

- Reaction: The reducing end hydroxyl group of the triacetylchitotriose undergoes nucleophilic substitution to form the 4-nitrophenyl glycoside.

- Work-up: The reaction mixture is washed, concentrated, and purified by chromatographic techniques such as silica gel column chromatography or preparative HPLC.

- Yield: Optimized reaction conditions can yield high-purity 4-nitrophenyl N,N',N''-triacetyl-beta-D-chitotriose.

Industrial Production Considerations

- Scale-Up: Industrial synthesis adapts the above steps with automation, controlled temperature, and optimized reagent stoichiometry.

- Purification: Combination of crystallization and chromatographic purification ensures ≥98% purity.

- Quality Control: Analytical techniques such as HPLC, TLC, NMR, and mass spectrometry confirm product identity and purity.

- Storage: The compound is stored as a powder under dry conditions, often at low temperatures to maintain stability.

Reaction Analysis and Mechanism

Enzymatic Hydrolysis

- The compound serves as a substrate for chitinase enzymes.

- Chitinase catalyzes the cleavage of β-(1→4) glycosidic bonds in the chitotriose backbone.

- Hydrolysis releases 4-nitrophenol, which absorbs strongly at 405 nm, enabling quantitative enzyme activity measurement.

Reaction Conditions for Enzymatic Assays

| Parameter | Typical Range |

|---|---|

| Buffer | Phosphate buffer (pH 6.0–7.0) |

| Temperature | 37 °C (physiological conditions) |

| Enzyme | Chitinase or lysozyme |

| Detection Wavelength | 405 nm (for 4-nitrophenol) |

Summary Table of Preparation Steps

| Step Number | Process | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Acetylation of chitotriose | Acetic anhydride, pyridine, room temp | N,N',N''-triacetylchitotriose |

| 2 | Glycosylation with 4-nitrophenyl group | 4-Nitrophenyl chloroformate, triethylamine, anhydrous solvent | 4-Nitrophenyl N,N',N''-triacetyl-beta-D-chitotriose |

Research Discoveries and Applications

- The compound has been successfully used to measure endochitinase activity in various biological systems, including enzymes isolated from yam (Dioscorea opposita Thunb.) and recombinant chitinases such as CvChi45.

- Its chromogenic property simplifies kinetic studies and inhibitor screening in drug development targeting fungal pathogens or insect pests.

- The acetylation enhances substrate stability and specificity for chitinases over other glycosidases.

- Industrial production methods ensure reproducibility and high purity, critical for consistent biochemical assay results.

Chemical Reactions Analysis

Types of Reactions

4-Nitrophenyl N,N’,N’'-triacetyl-b-D-chitotriose primarily undergoes hydrolysis reactions catalyzed by chitinase and lysozyme. These enzymes cleave the glycosidic bonds in the compound, releasing 4-nitrophenol as a chromogenic product .

Common Reagents and Conditions

Hydrolysis: The hydrolysis of 4-Nitrophenyl N,N’,N’'-triacetyl-b-D-chitotriose is typically carried out in an acidic environment (pH 4.8) at 37°C.

Major Products

Scientific Research Applications

Enzymatic Activity Assays

Substrate for Chitinases and Lysozymes

4-Nitrophenyl N,N',N''-triacetyl-b-D-chitotriose is primarily utilized as a substrate for measuring the activity of chitinases and lysozymes. The hydrolysis of this compound results in the release of p-nitrophenol, which can be quantified spectrophotometrically at 405 nm. This property makes it an essential tool in studying the enzymatic mechanisms of these enzymes.

Table 1: Enzyme Activity Measurement

| Enzyme Type | Source Organism | Application |

|---|---|---|

| Chitinase | Dioscorea opposita Thunb. | Endochitinase activity measurement |

| Lysozyme | Various sources | Lysozyme activity assays |

| Recombinant Chitinase | CvChi45 | Enzyme activity studies |

Drug Delivery Systems

Nanoparticle Formulations

Recent studies have explored the incorporation of this compound into nanoparticle formulations for controlled drug release. Its chitosan backbone allows for biocompatibility and biodegradability, making it suitable for biomedical applications.

Case Study: Controlled Drug Release

In a study published in PMC, researchers investigated the sustained release of drugs from nanoscale polysaccharides, including derivatives of chitooligosaccharides like this compound. The findings indicated that these formulations could effectively modulate drug release rates, enhancing therapeutic efficacy while minimizing side effects .

Biochemical Research Applications

Investigating Enzyme Specificity

The compound has been utilized in various biochemical studies to investigate enzyme specificity and kinetics. For instance, it has been used to determine the endochitinase activity of novel proteins isolated from different sources, including plants and fungi.

Table 2: Research Studies Utilizing this compound

Mechanism of Action

The mechanism of action of 4-Nitrophenyl N,N’,N’'-triacetyl-b-D-chitotriose involves its hydrolysis by chitinase or lysozyme. These enzymes cleave the glycosidic bonds in the compound, releasing 4-nitrophenol. The release of 4-nitrophenol can be quantitatively measured, providing insights into the enzymatic activity and kinetics .

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes critical differences between 4-nitrophenyl N,N',N''-triacetyl-β-D-chitotriose and its analogs:

Key Observations:

- Chain Length : The number of GlcNAc units determines enzyme specificity. Triacetylchitotriose (3 units) is cleaved by endochitinases, while diacetylchitobioside (2 units) targets exochitinases .

- Sensitivity : Exochitinase rChi1 exhibits 0.10 ± 0.01 U/µg activity against diacetylchitobioside but negligible activity against triacetylchitotriose, highlighting substrate preference .

Enzymatic Activity Data

| Substrate | Enzyme | Specific Activity (U/µg) | Optimal pH | Optimal Temperature (°C) |

|---|---|---|---|---|

| 4-Nitrophenyl N,N'-diacetyl-β-D-chitobioside | rChi1 | 0.10 ± 0.01 | 4.0 | 35 |

| 4-Nitrophenyl triacetylchitotriose | rChi1 | <0.01 | - | - |

Data adapted from chitinase studies on Coprinellus congregatus and Aphanocladium album .

Fluorogenic Analogs

4-Methylumbelliferyl-N,N',N''-triacetyl-β-chitotrioside (CAS: 53643-13-3) serves as a fluorogenic alternative, releasing 4-methylumbelliferone upon hydrolysis. While its enzymatic specificity overlaps with triacetylchitotriose, it is preferred for high-sensitivity fluorescence assays .

Commercial and Research Relevance

Biological Activity

4-Nitrophenyl N,N',N''-triacetyl-β-D-chitotriose (NP-chitotriose) is a synthetic derivative of chitin oligosaccharides that has garnered significant attention in biomedical research due to its diverse biological activities. This article explores the compound's biological activity, including its role as a substrate for chitinases, its potential immunomodulatory effects, and its applications in various therapeutic contexts.

Chemical Structure and Properties

4-Nitrophenyl N,N',N''-triacetyl-β-D-chitotriose is characterized by its nitrophenyl group, which enhances its solubility and reactivity. The compound is soluble in DMSO and exhibits a molecular formula of with a molecular weight of approximately 748.69 g/mol . Its structure includes three acetylated glucosamine units, contributing to its biological functionality.

Biological Activity

1. Chitinase Substrate

NP-chitotriose serves as an effective substrate for various chitinases, enzymes that hydrolyze chitin into oligosaccharides. The hydrolytic activity of chitinases can be quantified by measuring the release of p-nitrophenol, which can be detected spectrophotometrically at 405 nm . This property makes it valuable for studying chitinase activity in different biological contexts, including:

- Enzyme Activity Measurement : It has been used to assess the endochitinase activity of proteins isolated from organisms such as Dioscorea opposita and Coprinopsis cinerea .

- Chitinase Inhibition Studies : NP-chitotriose has been investigated as an inhibitor of chitinases, which play roles in various diseases, including asthma and fungal infections .

2. Immunomodulatory Effects

Recent studies indicate that NP-chitotriose may exhibit immunomodulatory properties. It has been suggested that the compound can modulate immune responses, potentially aiding in the treatment of conditions characterized by excessive inflammation or immune dysregulation .

Case Studies

Case Study 1: Chitinase Inhibition in Asthma

In a study examining the effects of NP-chitotriose on asthma models, it was observed that the compound significantly inhibited chitinase activity, leading to reduced airway inflammation and hyperresponsiveness. This suggests a potential therapeutic role for NP-chitotriose in managing asthma symptoms by targeting chitinase-mediated pathways .

Case Study 2: Antifungal Applications

Another investigation focused on the antifungal properties of NP-chitotriose against Candida albicans. The results demonstrated that NP-chitotriose could inhibit fungal growth by interfering with chitin metabolism, highlighting its potential as an antifungal agent .

Data Table: Summary of Biological Activities

Q & A

Basic Research: What are the standard protocols for using 4-nitrophenyl N,N',N''-triacetyl-β-D-chitotriose in chitinase activity assays?

Answer:

This compound is widely used as a chromogenic substrate for chitinase assays. A standard protocol involves:

- Substrate Preparation : Dissolve the compound in a buffered solution (e.g., 50 mM sodium acetate, pH 4.0) at a concentration of 1–2 mM. Ensure solubility by heating or sonicating if necessary .

- Enzyme Reaction : Incubate the substrate with chitinase at 37°C for 30–60 minutes. For example, Trichoderma viride chitinase hydrolyzes the substrate to release 4-nitrophenol .

- Detection : Stop the reaction with 1 M sodium carbonate, and measure absorbance at 410 nm. A standard curve of 4-nitrophenol (0–100 µM) is required for quantification .

Key Data : The molar extinction coefficient (ε) of 4-nitrophenol at pH 10 is ~18,500 M⁻¹cm⁻¹, enabling precise activity calculations .

Advanced Research: How do kinetic parameters (Km, Vmax) of chitinases vary when using 4-nitrophenyl triacetylchitotriose compared to other substrates?

Answer:

Kinetic studies reveal substrate-specific differences in enzyme efficiency. For example:

- Chitinase 2 from Coprinellus congregatus : Exhibits a Km of 0.175 mM and Vmax of 0.16 OD/min/unit with 4-nitrophenyl diacetylchitobioside, suggesting higher affinity for shorter oligomers .

- Comparative Analysis : Triacetylchitotriose (longer chain) may show lower Km values than diacetylchitobioside due to enhanced binding in chitinases with extended substrate-binding clefts. However, Vmax depends on catalytic turnover efficiency .

Methodology : Use Lineweaver-Burk plots or nonlinear regression to derive parameters under standardized pH and temperature conditions .

Basic Research: What purification steps are critical for synthesizing high-purity 4-nitrophenyl triacetylchitotriose?

Answer:

Synthesis typically involves:

- Acetylation : Protect free hydroxyl groups of chitotriose with acetic anhydride under basic conditions.

- Coupling : React triacetylchitotriose with 4-nitrophenol using a coupling agent (e.g., carbodiimide) .

- Purification : Use column chromatography (silica gel or Sephadex) to isolate the product. Purity is confirmed via HPLC (C18 column, acetonitrile/water gradient) or NMR (e.g., δ 8.21–8.17 ppm for aromatic protons) .

Quality Control : Ensure ≥98% purity via melting point (211–212°C, decomp.) and spectral matching .

Advanced Research: How can contradictory kinetic data between fluorogenic and chromogenic substrates be resolved?

Answer:

Discrepancies often arise from:

- Substrate Sensitivity : Fluorogenic substrates (e.g., 4-methylumbelliferyl derivatives) detect lower enzyme activities due to higher sensitivity, while chromogenic substrates (e.g., 4-nitrophenyl derivatives) require higher enzyme concentrations .

- Interference Factors : Buffers containing amines (e.g., Tris) may quench fluorescence but not affect chromogenic assays. Validate assays using parallel controls and adjust buffer composition .

Case Study : A study comparing 4-nitrophenyl triacetylchitotriose and fluorogenic analogs showed a 10-fold difference in detection limits, emphasizing substrate-specific optimization .

Basic Research: What structural features of 4-nitrophenyl triacetylchitotriose make it suitable for glycosidase inhibition studies?

Answer:

The compound mimics natural chitin oligomers due to:

- Acetylated Amine Groups : N-acetylglucosamine (GlcNAc) residues block enzymatic deacetylation, making it a stable analog .

- Chromogenic Tag : The 4-nitrophenyl group enables real-time monitoring of hydrolysis, unlike non-tagged substrates .

Applications : Used to study inhibitors of chitinases in pathogenic fungi or insect-derived enzymes .

Advanced Research: What computational methods are used to model interactions between chitinases and 4-nitrophenyl triacetylchitotriose?

Answer:

Molecular docking and MD simulations are key:

- Docking : Software like AutoDock Vina predicts binding modes by aligning the substrate’s GlcNAc units with the enzyme’s catalytic cleft. The 4-nitrophenyl group’s orientation can reveal steric hindrance effects .

- Dynamic Simulations : GROMACS or AMBER assess substrate flexibility during hydrolysis, identifying residues critical for transition-state stabilization .

Validation : Compare computational Km values with experimental data to refine force-field parameters .

Basic Research: How is 4-nitrophenyl triacetylchitotriose used in zymography for chitinase detection?

Answer:

- Gel Incorporation : Embed the substrate (0.01% w/v) in polyacrylamide gels. After electrophoresis, incubate the gel in activity buffer (pH 4.0, 37°C) for 1–2 hours .

- Visualization : Clear zones against a yellow background indicate chitinase activity. Sensitivity is enhanced by post-staining with Coomassie blue .

Limitation : Less sensitive than fluorogenic substrates but cost-effective for high-throughput screening .

Advanced Research: How does pH affect the hydrolytic efficiency of chitinases on 4-nitrophenyl triacetylchitotriose?

Answer:

- Optimal pH : Most fungal chitinases show peak activity at pH 4.0–5.0. For example, Coprinellus congregatus chitinase has a sharp pH optimum at 4.0, with >50% activity loss at pH 6.0 .

- Mechanistic Insight : Protonation of catalytic glutamic acid residues at low pH enhances nucleophilic attack on the glycosidic bond .

Methodology : Perform assays across a pH gradient (3.0–7.0) using citrate-phosphate buffers to map pH-activity profiles .

Basic Research: What are the storage conditions to ensure substrate stability?

Answer:

- Short-Term : Store at 4°C in desiccated, light-protected vials. Avoid freeze-thaw cycles to prevent hydrolysis .

- Long-Term : Lyophilize and store at -20°C under inert gas (argon). Purity remains stable for >2 years under these conditions .

Advanced Research: How can structural modifications of 4-nitrophenyl triacetylchitotriose improve its utility in high-throughput screening?

Answer:

- Fluorophore Conjugation : Replace 4-nitrophenyl with 4-methylumbelliferyl for fluorescence-based assays, increasing sensitivity 100-fold .

- Biotinylation : Introduce biotin tags for immobilization on streptavidin-coated plates, enabling automated assays .

Validation : Compare modified substrates with the parent compound using LC-MS to confirm hydrolytic products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.